

"4-Allyl-2-chloro-1-propoxybenzene CAS number and molecular structure"

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Compound of Interest

Compound Name: 4-Allyl-2-chloro-1-propoxybenzene

Cat. No.: B7996602

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An In-depth Technical Guide to 4-Allyl-2-chloro-1-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **4-Allyl-2-chloro-1-propoxybenzene** is not readily available in public databases. This guide has been compiled based on the analysis of structurally related compounds and established principles of organic chemistry and pharmacology. All quantitative data and experimental protocols are predictive and should be validated experimentally.

Introduction

4-Allyl-2-chloro-1-propoxybenzene is an aromatic organic compound. Its structure, featuring an allyl group, a chloro substituent, and a propoxy group on a benzene ring, suggests potential applications in medicinal chemistry and materials science. The allyl group is a common feature in natural products and can be a site for further chemical modification. The chloro and propoxy groups modulate the lipophilicity, electronic properties, and metabolic stability of the molecule, making it an interesting candidate for drug design and synthesis. This document provides a comprehensive overview of its predicted properties, potential synthesis, and a hypothetical framework for its investigation.

Chemical Identity and Molecular Structure

The molecular structure of **4-Allyl-2-chloro-1-propoxybenzene** is defined by a benzene ring substituted with four groups: an allyl group at position 4, a chlorine atom at position 2, and a propoxy group at position 1.

Molecular Structure:

Based on this structure, we can determine its molecular formula and other key identifiers.

Identifier	Value
IUPAC Name	4-Allyl-2-chloro-1-propoxybenzene
Molecular Formula	C ₁₂ H ₁₅ ClO
Canonical SMILES	CCCCOc1c(Cl)cc(CC=C)cc1
InChI Key	(Not available)
CAS Number	(Not assigned)

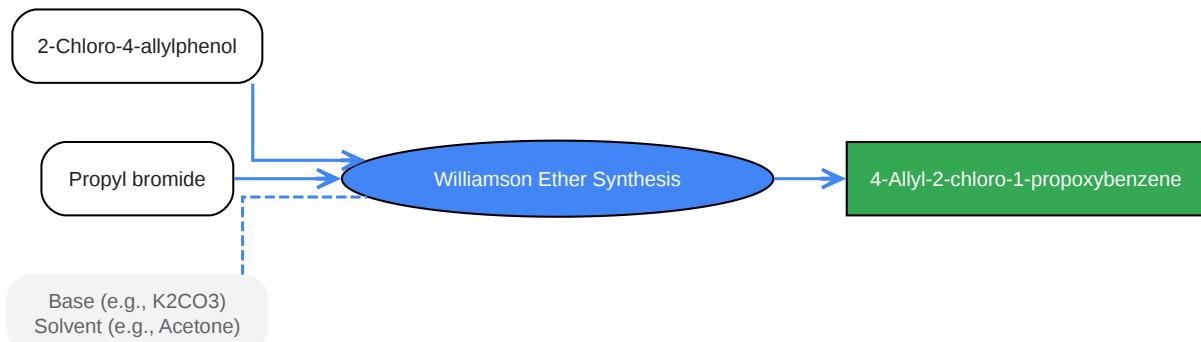
Predicted Physicochemical Properties

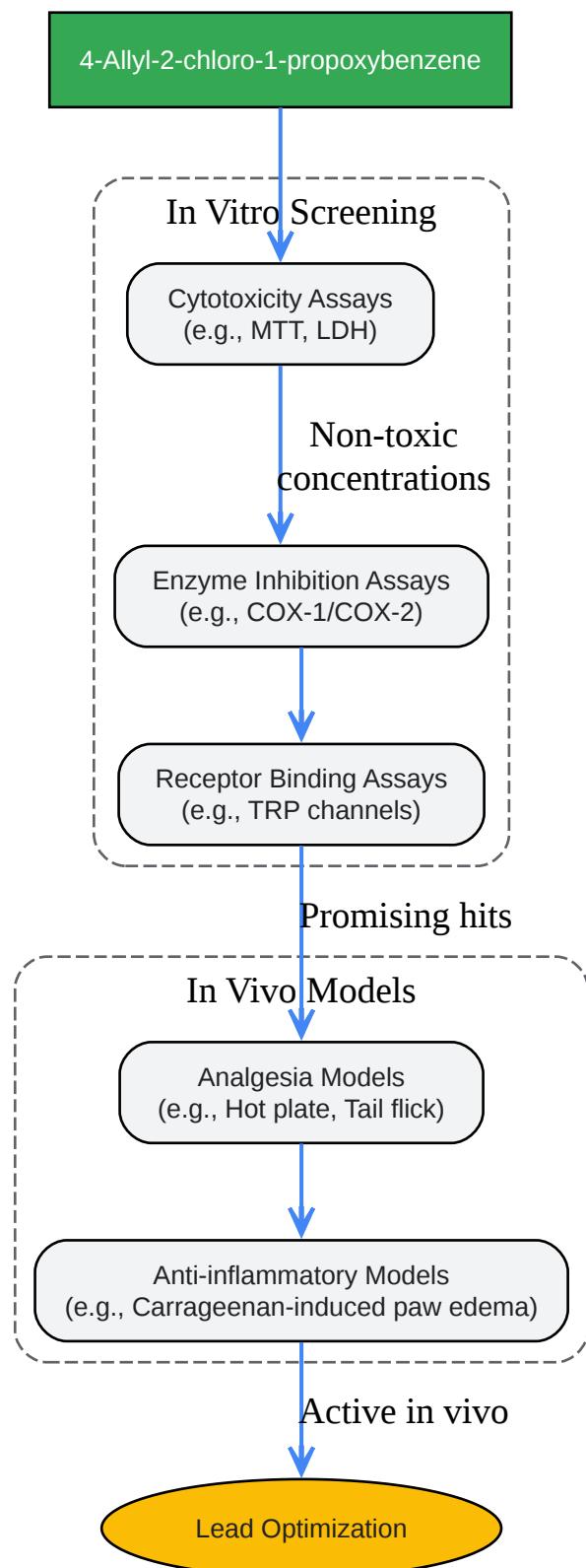
The following table summarizes the predicted physicochemical properties of **4-Allyl-2-chloro-1-propoxybenzene**. These values are estimated based on computational models and data from structurally analogous compounds.

Property	Predicted Value
Molecular Weight	210.70 g/mol
XLogP3	4.5
Hydrogen Bond Donors	0
Hydrogen Bond Acceptors	1
Rotatable Bond Count	5
Exact Mass	210.0811428
Monoisotopic Mass	210.0811428
Topological Polar Surface Area	9.2 Å ²
Heavy Atom Count	14
Complexity	205

Potential Synthesis Pathway

A plausible synthetic route to **4-Allyl-2-chloro-1-propoxybenzene** is proposed, starting from commercially available precursors. The following diagram illustrates a potential two-step synthesis.



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- To cite this document: BenchChem. ["4-Allyl-2-chloro-1-propoxybenzene CAS number and molecular structure"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7996602#4-allyl-2-chloro-1-propoxybenzene-cas-number-and-molecular-structure>

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